Usaramine

Description

Usaramine has been reported in Gynura divaricata, Crotalaria lanceolata, and other organisms with data available.

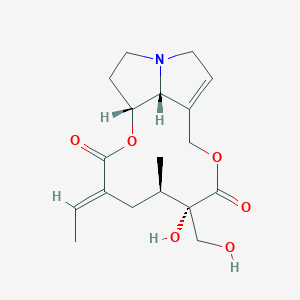

Structure

3D Structure

Properties

IUPAC Name |

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMNZRQJAVDLD-FXGRWVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020178 | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15503-87-4 | |

| Record name | Usaramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15503-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015503874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Toxicological and Pharmacokinetic Profile of Usaramine N-oxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Usaramine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide found in various plant species. Due to the limited data on its therapeutic biological activities, this document focuses on its well-documented toxicological profile, metabolic fate, and pharmacokinetic properties. The information presented here is critical for researchers and professionals involved in natural product chemistry, toxicology, and drug development who may encounter this compound.

Core Concepts: The Dual Nature of Pyrrolizidine Alkaloid N-oxides

This compound N-oxide is the N-oxide form of the pyrrolizidine alkaloid this compound.[1] PAs are a class of secondary metabolites produced by thousands of plant species.[2] While the N-oxide forms are generally less toxic than their parent alkaloids, they can be converted back to the toxic parent compound within the body, leading to significant health risks.[3][4]

The primary toxicological concern associated with this compound N-oxide, like other unsaturated PAs, is hepatotoxicity (liver damage).[2][3][5] This toxicity is not caused by the N-oxide itself but by its metabolic conversion pathway.

Quantitative Data: Pharmacokinetics in a Preclinical Model

A study by Lin et al. provides the most comprehensive quantitative data on the pharmacokinetics of this compound N-oxide (UNO) and its parent alkaloid, this compound (URM), in male and female rats. These data are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of this compound (URM) and this compound N-oxide (UNO) in Rats

| Parameter | Sex | URM (this compound) | UNO (this compound N-oxide) |

| Intravenous Administration (1 mg/kg URM) | |||

| AUC₀₋t (ng/mLh) | Male | 363 ± 65 | 172 ± 32 |

| Female | 744 ± 122 | 30.7 ± 7.4 | |

| Clearance (L/h/kg) | Male | 2.77 ± 0.50 | - |

| Female | 1.35 ± 0.19 | - | |

| Oral Administration (10 mg/kg URM) | |||

| AUC₀₋t (ng/mLh) | Male | 1,960 ± 208 | 1,637 ± 246 |

| Female | 6,073 ± 488 | 300 ± 62 | |

| Oral Bioavailability (%) | Male | 54.0 | - |

| Female | 81.7 | - | |

| Data sourced from Lin et al. (2020).[2] |

These findings highlight significant sex-based differences in the metabolism and bioavailability of this compound and its N-oxide in rats.[2]

Experimental Protocols: Quantification of this compound N-oxide in Plasma

The following is a detailed methodology for the quantification of this compound N-oxide in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as described by Lin et al. (2020).[2]

3.1. Sample Preparation

-

To a 10-μL aliquot of a plasma sample, add 10 μL of the internal standard (IS) working solution (100 ng/mL of Senecionine).

-

Precipitate proteins by adding 90 μL of an acetonitrile/methanol (1/1, v/v) mixture.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer a 40-μL aliquot of the supernatant to a 384-well plate.

-

Inject 1 μL of the prepared sample into the LC-MS/MS system for analysis.

3.2. Liquid Chromatography

-

Column: ACQUITY UPLC BEH C₁₈ Column (50 × 2.1 mm, 1.7 μm)

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)

-

Gradient Elution: A specific gradient program should be developed to ensure adequate separation of the analytes.

3.3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound N-oxide (UNO): m/z 368.1 → 120.0

-

This compound (URM): m/z 352.1 → 120.0

-

Senecionine (IS): m/z 336.1 → 120.1

-

This validated method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 1.0 ng/mL for both this compound and this compound N-oxide.[2]

Mandatory Visualizations: Metabolic Pathway to Toxicity

The hepatotoxicity of this compound N-oxide is a result of a multi-step metabolic process. The following diagram illustrates this critical pathway.

Caption: Metabolic pathway of this compound N-oxide to hepatotoxicity.

This diagram illustrates that this compound N-oxide is a pro-toxin. It undergoes reduction in both the intestine (by microbiota) and the liver (by cytochrome P450 enzymes) to form its parent alkaloid, this compound.[3] this compound is then metabolically activated by hepatic CYPs, primarily the CYP3A subfamily, into highly reactive pyrrolic metabolites.[2][3] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to hepatocellular damage and the characteristic hepatotoxicity associated with pyrrolizidine alkaloids.[2]

Other Reported Biological Activities

One publication notes that this compound N-oxide, isolated from the seeds of Crotalaria pallida, possesses anti-inflammatory activities. However, the primary literature cited in this source does not provide specific quantitative data (e.g., IC₅₀ values) or detailed experimental protocols to substantiate this claim. Therefore, while this potential activity is noted, it requires further investigation and validation.

Conclusion for the Research Professional

The current body of scientific literature on this compound N-oxide is predominantly focused on its toxicological and pharmacokinetic properties. For drug development professionals, this compound serves as a case study in the complexities of natural product safety. The key takeaways are:

-

Pro-Toxin Nature: this compound N-oxide itself is relatively stable, but it is readily converted to the highly toxic this compound in vivo.

-

Metabolic Activation is Key: The hepatotoxicity is dependent on metabolic activation by cytochrome P450 enzymes.

-

Sex-Dependent Pharmacokinetics: Preclinical studies show significant differences in metabolism and bioavailability between males and females, a critical consideration for toxicological and pharmacological assessments.

-

Data Gaps: There is a significant lack of robust data on any potential therapeutic effects, such as the reported anti-inflammatory activity.

Future research should aim to quantify any potential therapeutic activities and further elucidate the specific mechanisms of its toxicity in human-relevant models. Given its toxic potential, any consideration of this compound N-oxide or related compounds in a therapeutic context would require extensive detoxification and structural modification studies.

References

- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of this compound and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

Usaramine Biosynthesis in Crotalaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic secondary metabolites synthesized by thousands of plant species, notably within the genera Crotalaria (Fabaceae), Senecio (Asteraceae), and Heliotropium (Boraginaceae). These compounds serve as a chemical defense against herbivores but are also of significant interest due to their potent hepatotoxicity, genotoxicity, and potential carcinogenicity. Usaramine, a macrocyclic diester PA found in several Crotalaria species, is structurally defined by its necine base, retronecine, esterified with retronecic acid.[1] Understanding its biosynthetic pathway is crucial for toxicology, drug development, and agricultural applications.

A remarkable feature of PA biosynthesis in Crotalaria is its link to symbiosis. The entire pathway is triggered by root nodulation following infection with rhizobial bacteria.[2][3] The first committed enzyme of the pathway is expressed exclusively in the nodules, which then serve as the primary site of synthesis before the alkaloids are transported to other parts of the plant.[3][4] This guide provides an in-depth overview of the this compound biosynthesis pathway, quantitative data on its accumulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other macrocyclic diester PAs, involves two distinct branches: the formation of the bicyclic necine base (retronecine) and the synthesis of the necic acid moiety (retronecic acid), which are finally joined by esterification.

Necine Base (Retronecine) Biosynthesis

The formation of the retronecine core begins with primary metabolites from the urea cycle and polyamine pathway.

-

Initial Precursors: The pathway starts with L-ornithine or L-arginine, which are converted to the diamine putrescine.[5]

-

Formation of Homospermidine: The first committed and pathway-specific step is the synthesis of homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an NAD+-dependent enzyme that transfers an aminobutyl group from spermidine to putrescine.[6][7] This is the most well-characterized enzymatic step in the entire PA pathway.[8][9]

-

Cyclization and Modification: Homospermidine undergoes a series of oxidation and cyclization reactions to form the characteristic pyrrolizidine ring system. While the exact enzymatic steps are not fully elucidated, the proposed sequence involves:

-

Oxidation of homospermidine to an intermediate dialdehyde (4,4'-iminodibutanal), likely catalyzed by a copper-dependent diamine oxidase.[8][10]

-

Spontaneous intramolecular cyclization (Mannich reaction) to form pyrrolizidine-1-carbaldehyde.[10]

-

Reduction to 1-hydroxymethyl-pyrrolizidine, potentially by an alcohol dehydrogenase.[10]

-

A series of poorly understood desaturation and hydroxylation steps to yield the final necine base, (+)-retronecine.[5][10]

-

Necic Acid (Retronecic Acid) Biosynthesis

The necic acid portions of PAs are typically derived from branched-chain amino acids.[11][12] Retronecic acid, which forms the macrocycle of this compound, is a C10 dicarboxylic acid. Its biosynthesis is believed to proceed via the coupling of two molecules of L-isoleucine, similar to the formation of the related senecic acid.[5][13][14] The specific enzymes and intermediates in the pathway leading to retronecic acid remain an active area of research.

Esterification

The final step in this compound biosynthesis is the formation of a macrocyclic diester linking the C7 and C9 hydroxyl groups of the retronecine base with the two carboxyl groups of retronecic acid. The enzyme catalyzing this esterification has not yet been identified but is presumed to be an acyltransferase that utilizes an activated form of the necic acid, such as a Coenzyme A thioester.[9] The resulting this compound is often found in the plant as both the free tertiary base and its corresponding N-oxide.

Quantitative Data: Alkaloid Accumulation

The concentration of this compound and other PAs varies significantly between Crotalaria species and across different plant tissues. Generally, the highest concentrations are found in the seeds and flowers, consistent with a primary role in reproductive defense.[15]

| Crotalaria Species | Plant Part | Major Alkaloid(s) | Concentration (µg/g dry weight) | Reference |

| C. spectabilis | Seeds | Monocrotaline | 123x higher than leaves | [16] |

| C. spectabilis | Leaves | Monocrotaline | - | [16] |

| C. spectabilis | Nodules | Monocrotaline | ~1500 | [4] |

| C. incana | Seeds | This compound, Integerrimine | - | [15] |

| C. pallida | Seeds | This compound, Integerrimine | - | [15] |

| C. cleomifolia | Seeds | This compound | >1600 (0.16%) | [17] |

| C. retusa | - | Monocrotaline | - | [15][18] |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol describes a standard method for the extraction, cleanup, and analysis of PAs from plant material, adapted from established procedures.[19][20][21]

1. Extraction: a. Weigh 1.0–2.0 g of homogenized, dried plant material into a 50 mL centrifuge tube. b. Add 20–40 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol or 2% formic acid in water).[19][20][22] c. Sonicate for 15 minutes or shake vigorously for 30 minutes at room temperature. d. Centrifuge the mixture at ≥3800 x g for 10 minutes. e. Decant the supernatant into a clean tube. For exhaustive extraction, repeat steps b-d on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Use a strong cation exchange (SCX) or a C18 reversed-phase SPE cartridge. The following steps are for a C18 cartridge.[19] b. Conditioning: Sequentially pass 5 mL of methanol and 5 mL of water through the cartridge. c. Neutralization: Adjust the pH of the combined acidic extract to ~7 using an ammonia solution. Filter the neutralized extract. d. Loading: Load 10 mL of the filtered, neutralized extract onto the conditioned cartridge at a flow rate of 1–2 mL/min. e. Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities. f. Drying: Dry the cartridge under vacuum for 5–10 minutes. g. Elution: Elute the PAs with 2 x 5 mL of methanol. For some matrices, ammoniated methanol (e.g., 2.5% ammonia in methanol) may improve recovery.[19]

3. Sample Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40–50°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[19] c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[22] b. Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[20][23] c. Mobile Phase B: Methanol (or acetonitrile) with 5 mM ammonium formate and 0.1% formic acid.[22][24] d. Gradient: A typical gradient runs from 5% B to 80-95% B over 10-15 minutes.[20][22] e. MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for this compound (and its N-oxide) and other target PAs.

Protocol 2: Homospermidine Synthase (HSS) Activity Assay

This protocol provides a general framework for measuring the activity of HSS, the key enzyme in the pathway.

1. Enzyme Extraction: a. Homogenize fresh plant tissue (e.g., Crotalaria root nodules) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing protease inhibitors and reducing agents like DTT). b. Centrifuge the homogenate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. c. The supernatant contains the crude enzyme extract.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

- Tris-HCl buffer (pH 9.0–9.5)

- Substrate 1: Putrescine

- Substrate 2: Spermidine

- Cofactor: NAD+ b. Pre-incubate the mixture at the optimal temperature (e.g., 37°C). c. Initiate the reaction by adding a known amount of the enzyme extract. d. Incubate for a defined period (e.g., 30–60 minutes). e. Stop the reaction by adding a strong base (e.g., NaOH) or acid.

3. Product Detection: a. The product, homospermidine, must be derivatized for detection by GC-MS or HPLC. A common method is benzoylation. b. Add benzoyl chloride to the reaction mixture under alkaline conditions. c. Extract the benzoylated polyamines into an organic solvent (e.g., diethyl ether). d. Evaporate the solvent and reconstitute the residue. e. Analyze by GC-MS or HPLC-UV, quantifying the homospermidine peak against a standard curve.

Mandatory Visualizations

Caption: Overall biosynthetic pathway of this compound in Crotalaria.

Caption: Key steps in the formation of the retronecine necine base.

Caption: General experimental workflow for pyrrolizidine alkaloid analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. New aspect of plant–rhizobia interaction: Alkaloid biosynthesis in Crotalaria depends on nodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New aspect of plant-rhizobia interaction: alkaloid biosynthesis in Crotalaria depends on nodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Senecionine - Wikipedia [en.wikipedia.org]

- 6. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monocrotaline - Wikipedia [en.wikipedia.org]

- 11. macau.uni-kiel.de [macau.uni-kiel.de]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of the necic acids of the pyrrolizidine alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Pyrrolizidine alkaloid biosynthesis: stereochemistry of the formation of isoleucine in Senecio species and of its conversion into necic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bfr.bund.de [bfr.bund.de]

- 20. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction [mdpi.com]

- 21. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

- 23. bfr.bund.de [bfr.bund.de]

- 24. pubs.acs.org [pubs.acs.org]

Pharmacological Properties of Usaramine Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine, a pyrrolizidine alkaloid, has demonstrated a range of pharmacological activities, including anti-microbial and anti-ulcer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological effects, pharmacokinetic profile, and toxicological data. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, this guide visualizes potential mechanisms of action and experimental workflows through structured diagrams. While the precise signaling pathways modulated by this compound are still under investigation, this document consolidates existing data to serve as a valuable resource for the scientific community.

Introduction

This compound is a retronecine-type pyrrolizidine alkaloid found in various plant species, including those from the Crotalaria genus.[1] Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites known for both their toxicity and potential pharmacological applications.[2][3] this compound has garnered scientific interest due to its demonstrated biological activities, which suggest its potential as a lead compound for drug development. This guide aims to provide an in-depth analysis of the pharmacological properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key concepts with diagrams.

Pharmacological Activities

Anti-Biofilm Activity

This compound has been shown to inhibit biofilm formation by Staphylococcus epidermidis.[2][4] One study demonstrated that this compound at a concentration of 1 mg/mL can prevent approximately 50% of biofilm formation by this bacterium.[2][3] However, it did not show a similar effect against Pseudomonas aeruginosa biofilms.[2][3] The exact mechanism of its anti-biofilm action is not yet fully elucidated, but it is hypothesized to involve the modulation of bacterial signaling pathways, such as quorum sensing, which regulate the expression of genes involved in adhesion and motility.[2]

Anti-Ulcer Activity

Integerrimine, retrorsine, senecionine, this compound, and seneciphylline, obtained from Senecio brasiliensis, have demonstrated significant anti-ulcerogenic activity in both acute and chronic gastric ulcer models in rats.[4] The proposed mechanism for this activity involves an increase in the levels of gastrin and the expression of Epidermal Growth Factor (EGF).[4]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in rats, revealing sex-based differences.[5] Following intravenous and oral administration, this compound and its N-oxide metabolite (UNO) were quantified in plasma.[5]

Table 1: Pharmacokinetic Parameters of this compound (URM) and this compound N-oxide (UNO) in Male and Female Rats

| Parameter | Male Rats | Female Rats |

| Intravenous Administration (1 mg/kg URM) | ||

| URM AUC0-t (ng/mLh) | 363 ± 65 | 744 ± 122 |

| UNO AUC0-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |

| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |

| Oral Administration (10 mg/kg URM) | ||

| URM AUC0-t (ng/mLh) | 1,960 ± 208 | 6,073 ± 488 |

| UNO AUC0-t (ng/mLh) | 1,637 ± 246 | 300 ± 62 |

| URM Oral Bioavailability (%) | 54.0 | 81.7 |

| Data presented as mean ± standard deviation.[5] |

These findings indicate that female rats exhibit a significantly higher systemic exposure to this compound compared to male rats, with a lower clearance rate and higher oral bioavailability.[5]

Toxicology

As a pyrrolizidine alkaloid, this compound is associated with potential toxicity, primarily hepatotoxicity.[2] PAs with an unsaturated necine base are known to cause various toxic effects, including cytotoxicity, genotoxicity, and neurotoxicity.[5] The bioactivation of PAs occurs mainly in the liver, leading to the formation of reactive pyrrolic esters that can bind to cellular macromolecules like proteins and DNA, forming adducts.[2] This can result in conditions such as hepatic sinusoidal obstruction syndrome (HSOS), characterized by hemorrhagic necrosis, hepatomegaly, and ascites.[2] Chronic exposure can lead to liver fibrosis, cirrhosis, and potentially cancer.[2]

Table 2: Toxicological Profile of this compound

| Endpoint | Observation | Reference |

| Hepatotoxicity | PAs are known to be hepatotoxic, with the liver being the primary target organ. | [2] |

| Genotoxicity | The formation of DNA adducts by reactive metabolites of PAs suggests genotoxic potential. | [2] |

| Acute Toxicity (GHS Classification) | Fatal if swallowed, in contact with skin, or if inhaled. | [6] |

Experimental Protocols

Anti-Biofilm Formation Assay (Staphylococcus epidermidis)

Objective: To evaluate the inhibitory effect of this compound on S. epidermidis biofilm formation.

Methodology:

-

Bacterial Culture: S. epidermidis is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.

-

Preparation of this compound Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired final concentrations in the culture medium.

-

Assay Setup: In a 96-well microtiter plate, aliquots of the bacterial suspension are added to each well.

-

Treatment: Different concentrations of the this compound solution are added to the wells. A solvent control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium with bacteria only) are included.

-

Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification of Biofilm:

-

The planktonic bacteria are gently removed from the wells.

-

The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

The remaining biofilm is stained with a solution of crystal violet (0.1% w/v) for 15-30 minutes.

-

Excess stain is removed by washing with water.

-

The bound stain is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of biofilm inhibition is calculated relative to the negative control.

Anti-Ulcer Activity in an Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To assess the gastroprotective effect of this compound against ethanol-induced gastric ulcers.

Methodology:

-

Animals: Wistar rats of either sex are used. The animals are fasted for 24-48 hours before the experiment but allowed free access to water.

-

Grouping and Treatment: The rats are divided into several groups:

-

Control Group: Receives the vehicle (e.g., saline or a suspension agent).

-

This compound-Treated Groups: Receive different doses of this compound orally.

-

Standard Drug Group: Receives a known anti-ulcer drug (e.g., omeprazole or ranitidine).

-

-

Ulcer Induction: One hour after the administration of the respective treatments, all animals receive absolute ethanol (e.g., 1 mL/200g body weight) orally to induce gastric ulcers.

-

Evaluation: One hour after ethanol administration, the animals are euthanized.

-

Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Ulcer Scoring: The gastric mucosa is examined for lesions. The ulcers are scored based on their number and severity (e.g., using a scoring system where 0 = no ulcer, 1 = small red spot, 2 = linear ulcer, etc.). The sum of the scores for each animal gives the ulcer index.

-

Data Analysis: The percentage of ulcer inhibition by this compound is calculated by comparing the ulcer index of the treated groups with that of the control group.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., hepatocytes or gastric epithelial cells).

Methodology:

-

Cell Culture: The selected cell line is cultured in an appropriate medium and conditions until confluent.

-

Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control and a negative control (medium only) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. The amount of LDH is proportional to the extent of cell lysis.

-

Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

-

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully understood. However, based on the activities of other alkaloids, several signaling pathways can be postulated as potential targets.

Caption: Hypothetical mechanism of this compound's anti-biofilm activity.

Caption: Proposed mechanism of this compound's anti-ulcer activity.

Experimental Workflows

Caption: General workflow for the development of this compound as a therapeutic agent.

Conclusion and Future Directions

This compound exhibits promising pharmacological activities, particularly in the areas of anti-biofilm and anti-ulcer treatments. The available pharmacokinetic data provides a foundation for understanding its disposition in biological systems. However, its inherent toxicity as a pyrrolizidine alkaloid necessitates careful consideration and further investigation.

Future research should focus on elucidating the precise molecular mechanisms of action of this compound. Studies investigating its effects on specific bacterial signaling pathways and on the regulation of gastric mucosal protective factors are warranted. Furthermore, structure-activity relationship studies could lead to the design of new derivatives with improved efficacy and reduced toxicity. A thorough toxicological evaluation, including long-term studies, is essential before considering any clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]

- 2. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins, H2-receptor antagonists and peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Staphylococcus epidermidis Biofilm Formation by Traditional Thai Herbal Recipes Used for Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global Transcriptome Changes of Biofilm-Forming Staphylococcus epidermidis Responding to Total Alkaloids of Sophorea alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antisecretory and antiulcer properties of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Usaramine in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Usaramine is a pyrrolizidine alkaloid (PA) found in various plant species, notably of the Crotalaria genus. Like many PAs containing an unsaturated necine base, this compound is recognized for its significant toxicity in mammalian systems. The primary target organ for this compound toxicity is the liver, where it can induce hepatotoxicity, including veno-occlusive disease. Its toxic effects are contingent upon metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound in mammalian systems, detailing its mechanism of action, pharmacokinetic properties, and effects on various organ systems. While specific quantitative toxicity data for this compound are limited in publicly available literature, this guide synthesizes the existing information and provides context based on the broader class of pyrrolizidine alkaloids.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |

| CAS Number | 15503-87-4 | [1] |

| Molecular Formula | C₁₈H₂₅NO₆ | [1] |

| Molecular Weight | 351.4 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (≥43.5 mg/mL) | [2] |

Pharmacokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic activation. The primary route of metabolism involves the oxidation of the pyrrolizidine core by cytochrome P450 (CYP) enzymes in the liver.

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step in its mechanism of toxicity. This process, common to toxic pyrrolizidine alkaloids, converts the relatively inert parent compound into highly reactive electrophilic metabolites.

Pharmacokinetic Parameters in Rats

A study in rats revealed significant sex-based differences in the pharmacokinetics of this compound and its primary metabolite, this compound N-oxide (UNO). These differences are attributed to variations in the expression and activity of hepatic CYP3A enzymes between male and female rats.[3]

| Parameter | Male Rats | Female Rats |

| Intravenous Administration (1 mg/kg) | ||

| This compound AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 |

| This compound Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |

| This compound N-oxide AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 |

| Oral Administration (10 mg/kg) | ||

| This compound AUC₀-t (ng/mLh) | 1,960 ± 208 | 6,073 ± 488 |

| This compound Oral Bioavailability (%) | 54.0 | 81.7 |

| This compound N-oxide AUC₀-t (ng/mLh) | 1,637 ± 246 | 300 ± 62 |

Data from Lin et al. (2022)[3]

Toxicological Profile

Acute Toxicity

| Hazard Statement | Classification |

| H300 | Fatal if swallowed |

| H310 | Fatal in contact with skin |

| H330 | Fatal if inhaled |

Source: PubChem CID 5281756[1]

Hepatotoxicity

The liver is the primary target organ for this compound toxicity. As a pyrrolizidine alkaloid, this compound is known to cause hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[4] The reactive pyrrolic esters generated during metabolism can damage sinusoidal endothelial cells and hepatocytes, leading to inflammation, necrosis, and fibrosis.

This protocol outlines a general procedure for assessing the cytotoxicity of a compound like this compound on the human liver carcinoma cell line, HepG2.

References

- 1. This compound | C18H25NO6 | CID 5281756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Usaramine in Honey by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Usaramine, a pyrrolizidine alkaloid (PA), in complex honey matrices. Pyrrolizidine alkaloids are hepatotoxic compounds produced by plants that can contaminate honey when bees forage on PA-producing flora.[1] Due to their potential risk to human health, regulatory bodies have set stringent limits for their presence in food. This method employs solid-phase extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification. The described protocol provides excellent recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and food safety applications.

Introduction

This compound is a retronecine-type pyrrolizidine alkaloid that can be found in various plant species.[2] Its presence in honey poses a significant food safety concern due to its potential toxicity.[3] Accurate and sensitive quantification of this compound is crucial for ensuring honey products meet safety standards. This protocol outlines a validated HPLC-MS/MS method that combines a selective sample preparation technique with the high sensitivity and specificity of tandem mass spectrometry, enabling the reliable determination of this compound at trace levels in honey.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (PhytoPlan or equivalent)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (LC-MS grade, e.g., Milli-Q)

-

Formic acid (LC-MS grade)

-

Sulfuric acid (Analytical grade)

-

Ammonium formate (LC-MS grade)

-

Oasis MCX SPE Cartridges (6 cc, 150 mg) or equivalent[3]

-

Honey samples for analysis

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol. Store at -20°C.[3]

-

Working Standard Solution (1 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water to achieve a concentration of 1 µg/mL.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking blank honey extract with the working standard solution to create a series of concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/kg). This corrects for matrix effects.[4]

Sample Preparation

-

Extraction: Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.[3] Add 20 mL of 50 mM sulfuric acid and vortex until the honey is completely dissolved.[3]

-

Centrifugation: Centrifuge the tube at 5000 x g for 10 minutes.[3]

-

SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[3]

-

Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge sequentially with 6 mL of water and 6 mL of methanol to remove interferences.[3]

-

Elution: Elute the analyte with a suitable solvent. A common elution solvent for PAs is 2.5% ammoniated methanol or a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1, v/v).[1][4]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[4] Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[4]

HPLC-MS/MS Analysis

Instrumentation

-

HPLC System: A UPLC or UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Chromatographic and Mass Spectrometric Conditions

Quantitative data for the HPLC gradient and MS/MS parameters are summarized in the tables below.

Table 1: HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[2] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient Program | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 20 | 80 |

| 9.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 3: MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ (m/z) | 352.2[7] |

| Product Ion (Quantifier, m/z) | 138.1[7] |

| Product Ion (Qualifier, m/z) | 120.1[7] |

| Collision Energy (eV) | Optimized for specific instrument (typically 20-35 eV) |

| Dwell Time | 100 ms |

Note: The precursor ion for this compound is 352.176, which is rounded for typical triple quadrupole analysis.[7] The product ions at m/z 120 and 138 are characteristic fragments of retronecine-type PAs.[8]

Method Performance and Validation

The method should be validated according to established guidelines (e.g., 2002/657/EC or AOAC) to ensure performance.[9][10] Key validation parameters are summarized below based on typical results for similar analyses.

Table 4: Typical Method Validation Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | [2] |

| Limit of Detection (LOD) | < 1.0 µg/kg | [11] |

| Limit of Quantification (LOQ) | < 2.5 µg/kg | [11] |

| Recovery | 85 - 110% | [1][2] |

| Precision (RSD) | < 15% |[1] |

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in honey.

Conclusion

The HPLC-MS/MS method presented provides a selective, sensitive, and reliable tool for the quantification of this compound in honey. The sample preparation protocol effectively removes matrix interferences, and the optimized LC-MS/MS parameters ensure accurate measurement at levels relevant to food safety regulations. This application note serves as a comprehensive guide for laboratories involved in the analysis of pyrrolizidine alkaloids in food products.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of this compound and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. bfr.bund.de [bfr.bund.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H25NO6 | CID 5281756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 9. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]

- 10. Development of an LC-MS/MS Method for Quantitation of Western Honeybee (Apis mellifera) α-Glucosidase III as a Potential Honey Authenticity Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a LC-MS/MS method to determine sulforaphane in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Usaramine Extraction from Crotalaria Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine is a pyrrolizidine alkaloid (PA) found in various species of the Crotalaria genus, often concentrated in the seeds.[1][2][3] PAs are known for their potential hepatotoxicity, which makes their extraction and purification a subject of interest for toxicological studies and as starting materials for the synthesis of novel therapeutic agents.[3][4] this compound, with the chemical formula C18H25NO6, is a cyclic diester of retronecine.[2][5][6] This document provides a detailed protocol for the extraction and purification of this compound from Crotalaria seeds, based on established methods for pyrrolizidine alkaloid extraction.

Quantitative Data on this compound Content in Crotalaria Seeds

The concentration of this compound and related alkaloids can vary significantly depending on the Crotalaria species and environmental factors. The following table summarizes reported quantitative data.

| Crotalaria Species | Plant Part | Total Alkaloid/Usaramine Concentration | Reference |

| Crotalaria incana | Seeds | 870 µg/g (this compound and this compound N-oxide) | [1] |

| Crotalaria pallida | Seeds | 0.18% (dry weight) (Total Dehydropyrrolizidine Alkaloids) | [2] |

| Crotalaria cleomifolia | Seeds | > 0.16% (Toxic Compounds, primarily this compound) | [7] |

Experimental Protocol: Extraction and Purification of this compound

This protocol is a synthesized method based on common techniques for pyrrolizidine alkaloid extraction.[7][8][9][10]

1. Materials and Reagents

-

Dried Crotalaria seeds

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Sulfuric acid (H2SO4), 0.5 M

-

Ammonium hydroxide (NH4OH), concentrated

-

Sodium sulfate (Na2SO4), anhydrous

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or SCX)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

pH meter or pH indicator strips

-

Glassware (beakers, flasks, funnels)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

2. Seed Preparation

-

Ensure Crotalaria seeds are clean and free of foreign material.

-

Dry the seeds at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried seeds into a fine powder using a laboratory mill or blender. A finer powder increases the surface area for efficient extraction.

3. Extraction

This protocol utilizes an acid-base extraction method, which is effective for isolating alkaloids.[7][8][10]

-

Weigh the powdered Crotalaria seed material.

-

Suspend the seed powder in 0.5 M sulfuric acid at a 1:10 (w/v) ratio (e.g., 10 g of powder in 100 mL of acid).

-

Agitate the mixture for at least 2 hours using a magnetic stirrer or orbital shaker at room temperature. Alternatively, sonicate the mixture for 15-30 minutes.[11]

-

Centrifuge the mixture at approximately 3800 x g for 10 minutes to pellet the solid material.[11]

-

Decant and collect the acidic aqueous supernatant.

-

Repeat the extraction process on the pellet with a fresh portion of 0.5 M sulfuric acid to ensure complete extraction of the alkaloids.

-

Combine the acidic aqueous extracts.

4. Purification: Liquid-Liquid Extraction

-

Cool the combined acidic extract in an ice bath.

-

Carefully adjust the pH of the extract to approximately 9-10 by slowly adding concentrated ammonium hydroxide. Monitor the pH using a pH meter or indicator strips. This step neutralizes the alkaloid salts to their free base form.

-

Transfer the basified aqueous solution to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of dichloromethane.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The organic layer (bottom layer with dichloromethane) will contain the this compound.

-

Drain and collect the organic layer.

-

Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize the recovery of this compound.

-

Combine all the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried organic extract to remove the sodium sulfate.

-

Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude alkaloid extract. Pyrrolizidine alkaloids can be volatile, so excessive heat should be avoided.[10]

5. Further Purification: Solid-Phase Extraction (Optional)

For higher purity, the crude extract can be further purified using solid-phase extraction (SPE).[10][11]

-

Condition a C18 or SCX SPE cartridge according to the manufacturer's instructions. A typical conditioning for a C18 cartridge involves washing with methanol followed by water.[11]

-

Dissolve the crude extract in a minimal amount of the appropriate solvent (e.g., the mobile phase for C18 or an acidic solution for SCX).

-

Load the dissolved sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove impurities.

-

Elute the retained this compound using a more polar solvent, such as methanol. For SCX, elution is typically performed with an ammoniated methanol solution.[10][12]

-

Collect the eluate containing the purified this compound.

-

Evaporate the solvent to obtain the purified this compound extract.

6. Analysis and Quantification

The concentration and purity of this compound in the final extract can be determined using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).[3][4][11]

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Toxicity (Brief Overview)

While the primary focus of this document is the extraction protocol, it is important for researchers to be aware of the toxic potential of this compound. Pyrrolizidine alkaloids are known to be activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The diagram below illustrates a simplified logical relationship in the bioactivation of PAs.

Caption: Simplified bioactivation pathway of pyrrolizidine alkaloids.

Safety Precautions

This compound and other pyrrolizidine alkaloids are toxic.[13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Handle all extracts and purified compounds with care and dispose of waste according to institutional guidelines for toxic chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS:15503-87-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Dehydropyrrolizidine Alkaloids, Including Monoesters with an Unusual Esterifying Acid, from Cultivated Crotalaria juncea (Sunn Hemp cv.’Tropic Sun’) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C18H25NO6 | CID 5281756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Usaramine in Complex Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species worldwide.[1][2][3] These toxins can contaminate food sources such as honey, herbal teas, milk, and other plant-derived products, posing a significant risk to human health due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][4] Regulatory bodies are increasingly focusing on monitoring PA levels in the food supply, making sensitive and reliable detection methods crucial for food safety and risk assessment.[1][4]

This document provides detailed application notes and protocols for the detection and quantification of this compound in complex food matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are recommended for their high sensitivity and selectivity.[4][5]

Chemical Information

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| CAS Number | 15503-87-4 | [7][8] |

| Molecular Formula | C18H25NO6 | [6][7][8] |

| Molecular Weight | 351.3942 g/mol | [7][8] |

Toxicological Pathway

This compound, like other 1,2-unsaturated pyrrolizidine alkaloids, requires metabolic activation in the liver to exert its toxic effects.[9][10] The primary mechanism of toxicity involves the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs) through oxidation by cytochrome P450 enzymes.[9] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, forming adducts.[9] This process can lead to cellular damage, particularly in hepatocytes, and is the underlying cause of the observed hepatotoxicity, including hepatic sinusoidal obstruction syndrome (HSOS).[9][10]

Experimental Protocols

Protocol 1: Detection of this compound in Honey by UHPLC-MS/MS

This protocol is adapted from methodologies for the analysis of pyrrolizidine alkaloids in honey.[11]

1. Sample Preparation (Extraction and Clean-up)

-

Weigh 1 g of a homogenized honey sample into a 15 mL centrifuge tube.

-

Add 10 mL of 50 mM sulfuric acid.

-

Vortex the mixture for 30 seconds until the honey is completely dissolved.

-

Perform ultrasonic bath extraction for 10 minutes at 35 °C.

-

Proceed with Solid Phase Extraction (SPE) for clean-up to remove matrix interferences.

-

Elute the PAs from the SPE cartridge using 3 mL of a solvent mixture of ethyl acetate/methanol/acetonitrile (80:10:10, v/v/v) containing 1% ammonium hydroxide and 1% triethylamine.

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a water/methanol mixture (95:5, v/v).

-

Filter the extract through a 0.7 µm glass fiber syringe filter into an LC vial for analysis.

2. UHPLC-MS/MS Analysis

-

Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS) is recommended for its high sensitivity and resolving power.[1]

-

Chromatographic Column: A suitable column for the separation of PAs, such as an ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm), can be used.[12]

-

Mobile Phase: A gradient elution with a mobile phase consisting of A: 0.1% formic acid with 5 mM ammonium acetate in water and B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v) is effective.[12]

-

Mass Spectrometry Detection:

3. Data Analysis and Quantification

-

Quantification is typically performed using an external calibration curve prepared with certified reference standards of this compound.

-

The limits of detection (LODs) and limits of quantification (LOQs) should be determined, with typical values for PAs in complex matrices being in the range of 0.015–0.75 µg/kg and 0.05–2.5 µg/kg, respectively.[4]

Protocol 2: General Workflow for this compound Detection

The following diagram illustrates a typical workflow for the detection of this compound in a complex food matrix.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H25NO6 | CID 5281756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Quantification of this compound and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

Application Notes and Protocols for In Vitro Assay of Usaramine's Antibiofilm Activity Against Staphylococcus epidermidis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of Usaramine as an antibiofilm agent against Staphylococcus epidermidis, a leading cause of medical device-associated infections. The protocols detailed herein cover the essential in vitro assays for quantifying biofilm inhibition and eradication, assessing metabolic activity, and visualizing biofilm architecture.

Data Presentation

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the described experimental protocols. They facilitate the comparison of this compound's activity across different concentrations and experimental conditions.

Table 1: Planktonic Growth Inhibition of S. epidermidis by this compound

| This compound Conc. (µg/mL) | Planktonic Growth (OD600) | % Inhibition | MIC (µg/mL) | MBC (µg/mL) |

| 0 (Control) | 0% | |||

| X | ||||

| X | ||||

| X | ||||

| X |

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of this compound that inhibits visible growth of planktonic bacteria.

-

MBC (Minimum Bactericidal Concentration): The lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Table 2: Effect of this compound on S. epidermidis Biofilm Biomass (Crystal Violet Assay)

| This compound Conc. (µg/mL) | Biofilm Biomass (OD570) - Inhibition Assay | % Inhibition | Biofilm Biomass (OD570) - Eradication Assay | % Eradication |

| 0 (Control) | 0% | 0% | ||

| X | ||||

| X | ||||

| X | ||||

| MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |

-

MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): The lowest concentration of this compound required to inhibit 50% of biofilm formation.

-

MBEC₅₀ (Minimum Biofilm Eradication Concentration): The lowest concentration of this compound required to eradicate 50% of a pre-formed biofilm.

Table 3: Effect of this compound on S. epidermidis Biofilm Metabolic Activity (MTT Assay)

| This compound Conc. (µg/mL) | Metabolic Activity (OD570) - Inhibition Assay | % Viability Reduction | Metabolic Activity (OD570) - Eradication Assay | % Viability Reduction |

| 0 (Control) | 0% | 0% | ||

| X | ||||

| X | ||||

| X | ||||

| MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |

-

MBIC₅₀ and MBEC₅₀ values are determined as the concentrations causing a 50% reduction in metabolic activity for inhibition and eradication assays, respectively.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use a well-characterized biofilm-forming strain of Staphylococcus epidermidis (e.g., ATCC 35984/RP62A).

Broth Microdilution Assay for MIC and MBC

This protocol determines the minimum concentration of this compound required to inhibit the growth of (MIC) and kill (MBC) planktonic S. epidermidis.

Materials:

-

96-well microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

S. epidermidis overnight culture

-

This compound stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial twofold dilutions of this compound in TSB with 1% glucose in a 96-well plate (100 µL per well).

-

Adjust the overnight culture of S. epidermidis to a concentration of 1 x 10⁶ CFU/mL in TSB with 1% glucose.

-

Add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

-

MIC Determination: Measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of this compound with no visible turbidity or significant reduction in OD₆₀₀ compared to the positive control.

-

MBC Determination: From the wells corresponding to the MIC and higher concentrations, plate 100 µL onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay measures the total biomass of the biofilm, including live and dead cells and the extracellular matrix.[1][2][3]

Protocol for Biofilm Inhibition (MBIC):

-

Prepare serial dilutions of this compound in a 96-well flat-bottomed microtiter plate as described for the MIC assay (100 µL per well).

-

Add 100 µL of a 1 x 10⁶ CFU/mL S. epidermidis suspension to each well.

-

Include positive (bacteria without this compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours under static conditions to allow biofilm formation.

-

Gently discard the planktonic cells by inverting the plate and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying.

-

Remove the methanol and allow the plate to dry completely.

-

Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[1]

-

Remove the crystal violet solution and wash the wells three to four times with sterile distilled water.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[2][4]

-

Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

-

Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Protocol for Biofilm Eradication (MBEC):

-

Add 200 µL of a 1 x 10⁶ CFU/mL S. epidermidis suspension to the wells of a 96-well plate.

-

Incubate at 37°C for 24 hours to allow for mature biofilm formation.

-

Remove the planktonic cells and wash the wells twice with sterile PBS.

-

Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.

-

Incubate for another 24 hours at 37°C.

-

Wash, fix, stain, and solubilize the biofilms as described in steps 5-11 of the inhibition protocol.

-

Calculate the percentage of biofilm eradication using the formula: % Eradication = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

MTT Assay for Biofilm Metabolic Activity

The MTT assay assesses the viability of cells within the biofilm by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6][7]

Procedure (for both Inhibition and Eradication):

-

Grow and treat the biofilms with this compound as described in the Crystal Violet assay protocols (either for inhibition or eradication).

-

After the final incubation period with this compound, remove the supernatant and wash the biofilms twice with sterile PBS.

-

Add 100 µL of PBS and 100 µL of 0.5 mg/mL MTT solution to each well.[6]

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

-

Calculate the percentage of viability reduction using the formula: % Viability Reduction = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the high-resolution, three-dimensional imaging of biofilm structure and the differentiation between live and dead cells.[8][9]

Materials:

-

Glass-bottom dishes or chamber slides

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

-

Confocal microscope

Procedure:

-

Grow S. epidermidis biofilms on glass-bottom dishes for 24 hours in TSB with 1% glucose.

-

For inhibition studies, grow the biofilms in the presence of sub-inhibitory concentrations of this compound. For eradication studies, treat pre-formed biofilms with this compound for 24 hours.

-

Gently wash the biofilms twice with sterile 0.9% NaCl solution.[8]

-

Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).

-

Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes.[8]

-

Gently rinse with 0.9% NaCl to remove excess stain.[8]

-

Image the biofilms using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO 9), and dead bacteria with compromised membranes will fluoresce red (propidium iodide).

-

Acquire Z-stack images to analyze the three-dimensional architecture of the biofilm.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway in S. epidermidis biofilm formation.

Caption: Workflow for in vitro antibiofilm assays.

Caption: Potential targets of this compound in the S. epidermidis biofilm signaling pathway.

References

- 1. Staphylococcus epidermidis: metabolic adaptation and biofilm formation in response to different oxygen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Staphylococcus epidermidis biofilms with higher proportions of dormant bacteria induce a lower activation of murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Activity of Staphylococcus epidermidis Is High during Initial and Low during Late Experimental Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic activity, urease production, antibiotic resistance and virulence in dual species biofilms of Staphylococcus epidermidis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Antibacterial and Antibiofilm Activity of Closantel Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eradication of Biofilm-Forming Staphylococcus epidermidis (RP62A) by a Combination of Sodium Salicylate and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Quantification of Usaramine and its N-oxide in Rat Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Usaramine (URM) and its metabolite, this compound N-oxide (UNO), in rat plasma. The straightforward protein precipitation-based sample preparation and rapid chromatographic separation make this method suitable for high-throughput pharmacokinetic studies. The assay was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect, demonstrating its reliability for bioanalytical applications.

Introduction

This compound is a pyrrolizidine alkaloid that can undergo N-oxidation to form this compound N-oxide. To characterize the pharmacokinetic profiles of both the parent compound and its metabolite, a reliable quantitative method is essential. This LC-MS/MS method provides the necessary sensitivity and selectivity for the simultaneous quantification of URM and UNO in a complex biological matrix like rat plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of URM and UNO from rat plasma.

-

A 10 µL aliquot of the rat plasma sample was mixed with 10 µL of the internal standard (IS) working solution (100 ng/mL of SCN) in a 96-well microplate.[1]

-

The mixture was briefly mixed for 1 minute.[1]

-

For protein precipitation, 90 µL of a solution of acetonitrile/methanol (1/1, v/v) was added.[1]

-

The plate was vortexed for 5 minutes and then centrifuged at 4,000 rpm for 5 minutes.[1]

-

A 40 µL aliquot of the resulting supernatant was transferred to a 384-well conical-bottom plate.[2]

-

Finally, 1 µL of the supernatant was injected into the LC-MS/MS system for analysis.[1][2]

Liquid Chromatography

Chromatographic separation was performed on an ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm).[1] A gradient elution was used with the following mobile phases:

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[1]

Mass Spectrometry

The analysis was carried out on a SCIEX Triple Quad™ 5500 mass spectrometer equipped with a Turbo V™ source.[2] The analytes were detected using multiple reaction monitoring (MRM) in positive ion mode.

Quantitative Data Summary

The LC-MS/MS method was validated over a concentration range of 1–2,000 ng/mL for both this compound and this compound N-oxide.[1]

| Parameter | This compound (URM) | This compound N-oxide (UNO) | Internal Standard (IS) |

| Linearity Range (ng/mL) | 1 - 2,000 | 1 - 2,000 | N/A |

| Correlation Coefficient (r²) | > 0.990 | > 0.990 | N/A |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | N/A |

| Mean Recovery (%) | 87.2 - 90.2 | 87.9 - 94.4 | 91.7 |

| Matrix Effect (%) | 96.1 - 98.7 | 95.2 - 98.1 | N/A |

| Accuracy Bias of Nominal Concentrations (%) | -5.3 to 3.1 | -5.3 to 3.1 | N/A |

| Coefficient of Variation (CV) for Accuracy (%) | < 7.5 | < 7.5 | N/A |

| Coefficient of Variation (CV) for Recovery (%) | < 6.6 | < 6.6 | < 6.6 |

| Coefficient of Variation (CV) for Matrix Effect (%) | < 8.0 | < 8.0 | N/A |

Protocols

Detailed Sample Preparation Protocol

-

Thaw Samples: Thaw frozen rat plasma samples and internal standard (IS) working solution on ice.

-

Aliquoting: In a 96-well microplate, add 10 µL of each rat plasma sample to individual wells.

-

Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each well containing the plasma sample.

-

Mixing: Mix the plate for 1 minute.

-

Protein Precipitation: Add 90 µL of the acetonitrile/methanol (1/1, v/v) solution to each well.

-

Vortexing: Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the plate at 4,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 40 µL of the clear supernatant to a 384-well conical-bottom plate.

-

Injection: Place the 384-well plate in the autosampler of the LC-MS/MS system. Inject 1 µL of the supernatant for analysis.

Detailed LC-MS/MS Protocol

-

LC System: ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 µm.

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound, this compound N-oxide, and the internal standard.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

-

MS System: SCIEX Triple Quad™ 5500 or a comparable triple quadrupole mass spectrometer.

-

Ion Source: Turbo V™ Ion Source (or equivalent electrospray ionization source).

-

Ionization Mode: Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound N-oxide, and the internal standard need to be optimized.

Visualizations

References

Application Note: Solid-Phase Extraction for Usaramine Purification from Plant Extracts

Abstract